Pyridine, 3-(2-propenyloxy)-

Vue d'ensemble

Description

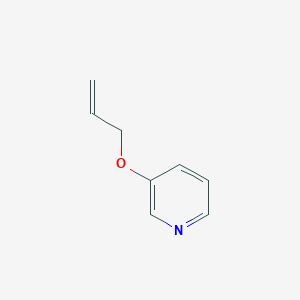

Pyridine, 3-(2-propenyloxy)- is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a 2-propenyloxy group attached to the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Pyridine, 3-(2-propenyloxy)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Pyridine, 3-(2-propenyloxy)-, also known as 3-(prop-2-en-1-yloxy)pyridine, is a compound that has been found to interact with various targets. Pyridine-containing compounds have been reported to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . They have been detected in most relevant drug molecules, providing a great possibility for treatment .

Mode of Action

It is known that pyridine derivatives have a different mode of action from any other existing insecticide . They are also effective on pests that have developed resistance to existing insecticides .

Biochemical Pathways

Pyridines are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . They are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .

Pharmacokinetics

The biological potency, adme properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs, which are closely related to pyridine, have been discussed .

Result of Action

It has been reported that pyridine derivatives exert excellent control against various lepidopterous and thysanopterous pests on cotton and vegetables . Many existing insecticide-resistant strains of lepidopterous pests can be adequately controlled by pyridalyl as well as susceptible strains .

Action Environment

It is known that the presence of nitrogen and its lone pair in an aromatic environment makes pyridine a unique substance in chemistry . The sp2 lone pair orbital of “N,” directed outward the ring skeleton, is well directed to have overlap with vacant metal orbital in producing an σ bonding interaction . This causes pyridine to be a ligand and has been utilized with all transition metals in producing the array of metal complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-propenyloxy)- typically involves the reaction of pyridine with an appropriate allylating agent. One common method is the reaction of pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Pyridine, 3-(2-propenyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Pyridine, 3-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

Substitution: The 2-propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Pyridine, 2-(2-propenyloxy)-: Similar structure but with the 2-propenyloxy group at the second position.

- Pyridine, 4-(2-propenyloxy)-: Similar structure but with the 2-propenyloxy group at the fourth position.

- Pyridine, 3-(2-methoxy)-: Similar structure but with a methoxy group instead of a 2-propenyloxy group.

Activité Biologique

Pyridine, 3-(2-propenyloxy)-, also known as 3-(prop-2-en-1-yloxy)pyridine, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Pyridine derivatives are known for their wide-ranging biological activities, including:

- Antimicrobial Properties : Studies indicate that pyridine compounds exhibit substantial antimicrobial activity against various pathogens.

- Anticancer Effects : Research has shown that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Insecticidal Activity : Pyridine-based compounds have been developed as insecticides, demonstrating efficacy against agricultural pests.

The mechanisms through which pyridine, 3-(2-propenyloxy)- exerts its biological effects include:

- Interaction with Biological Targets : The compound interacts with various molecular targets, leading to its antiviral, anticholinesterase, and anticancer activities.

- Biochemical Pathways : Pyridines are related to nicotinamide oxidation products, influencing metabolic pathways that are critical for cellular function.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of pyridine derivatives in combating infections and cancer. For instance:

- A study demonstrated that certain pyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .

- In cancer research, specific pyridine compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .

Insecticidal Properties

Pyridine, 3-(2-propenyloxy)- has been investigated for its insecticidal properties. Field trials indicated that it effectively controls lepidopterous pests with minimal impact on beneficial insects. The compound's mode of action appears to involve the inhibition of protein synthesis in insect cells, leading to growth disruption and mortality .

Table 1: Biological Activities of Pyridine Derivatives

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a propenyloxy group showed lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents.

- Insect Control : Field trials conducted on cotton crops demonstrated that formulations containing pyridine, 3-(2-propenyloxy)- significantly reduced pest populations while maintaining a safe profile for non-target organisms such as pollinators. This highlights its suitability for integrated pest management strategies.

Propriétés

IUPAC Name |

3-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSQDFSFCOXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336667 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-04-9 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-2-en-1-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.